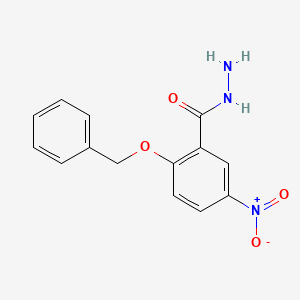

2-(benzyloxy)-5-nitrobenzohydrazide

Description

2-(Benzyloxy)-5-nitrobenzohydrazide is a benzohydrazide derivative featuring a benzyloxy group at position 2 and a nitro group at position 5 on the benzene ring. Its synthesis typically involves:

Esterification: Methyl 2-hydroxybenzoate reacts with benzyl bromide (or substituted benzyl bromides) to introduce the benzyloxy group, forming a benzyloxy-substituted ester .

Hydrazide Formation: The ester intermediate undergoes reflux with hydrazine hydrate, yielding the corresponding benzohydrazide .

Schiff Base Formation: The hydrazide reacts with aldehydes (e.g., isatins) to generate Schiff base derivatives, which are pharmacologically relevant .

The nitro group enhances electron-withdrawing effects, influencing reactivity in condensation reactions, while the benzyloxy group contributes to lipophilicity, affecting solubility and bioavailability .

Properties

IUPAC Name |

5-nitro-2-phenylmethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c15-16-14(18)12-8-11(17(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQLAIJVNRWCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-5-nitrobenzohydrazide typically involves the following steps:

Nitration: The starting material, 2-(benzyloxy)benzohydrazide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-5-nitrobenzohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the corresponding phenol.

Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Acidic or basic hydrolysis.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

Reduction: 2-(benzyloxy)-5-aminobenzohydrazide.

Substitution: 2-hydroxy-5-nitrobenzohydrazide.

Condensation: Corresponding hydrazones.

Scientific Research Applications

2-(benzyloxy)-5-nitrobenzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds due to its structural features.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-5-nitrobenzohydrazide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymatic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

The table below highlights key structural and functional differences between 2-(benzyloxy)-5-nitrobenzohydrazide and related compounds:

Key Observations :

- Positional Isomerism: Swapping nitro and benzyloxy groups (e.g., 2-nitro vs. 5-nitro) alters electronic properties.

- Functional Groups : Hydrazides enable Schiff base formation (critical for bioactive molecules), while carboxylic acids or esters are more stable but less reactive in condensation reactions .

Biological Activity

2-(Benzyloxy)-5-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 5-nitrobenzohydrazide with benzyl alcohol under acidic conditions. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have indicated that derivatives of benzohydrazides exhibit promising anticancer properties. For instance, compounds similar to this compound have shown moderate cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| Similar Benzohydrazides | MCF-7 | 20 |

| Other Derivatives | HeLa | 25 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial growth by disrupting cellular processes.

Table 2: Antimicrobial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a series of hydrazone derivatives, including those based on this compound, induced apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Evaluation : Another research effort focused on the antibacterial effects of this compound against various pathogens, showing significant inhibition of growth in clinical isolates of E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.